1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride

Description

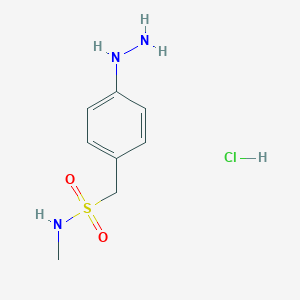

1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride (CAS 88933-16-8) is a sulfonamide derivative with the molecular formula C₈H₁₄ClN₃O₂S and a molecular weight of 251.73 g/mol . Its structure features a phenyl ring substituted with a hydrazinyl (-NHNH₂) group and a methanesulfonamide (-SO₂N(CH₃)) moiety, forming a hydrochloride salt to enhance solubility and stability .

Properties

IUPAC Name |

1-(4-hydrazinylphenyl)-N-methylmethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S.ClH/c1-10-14(12,13)6-7-2-4-8(11-9)5-3-7;/h2-5,10-11H,6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZPGBAXFSIKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88933-16-8, 81880-96-8 | |

| Record name | Benzenemethanesulfonamide, 4-hydrazinyl-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88933-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081880968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088933168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenemethanesulfonamide, 4-hydrazinyl-N-methyl-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDRAZINO-N-METHYLBENZENEMETHANESULFONAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6PT6JNT3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Diazotization-Reduction Pathway

The most widely documented method involves a two-step diazotization-reduction sequence starting from N-methyl-4-aminophenylethanesulfonamide (1a).

Step 1: Diazotization

The primary amine group of 1a is converted to a diazonium salt using sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C. This intermediate is highly reactive and requires immediate use in the subsequent reduction step.

Step 2: Reduction with Stannous Chloride

The diazonium salt is reduced with stannous chloride (SnCl₂) in acidic medium, yielding the hydrazinyl derivative. The reaction proceeds via a free radical mechanism, where Sn²⁺ donates electrons to cleave the N≡N bond, forming the hydrazine (-NH-NH₂) group.

Reaction Summary:

Direct Hydrazine Substitution

An alternative one-pot method employs 4-chlorobenzenesulfonamide derivatives reacting with excess hydrazine hydrate (NH₂NH₂·H₂O) under reflux. This nucleophilic aromatic substitution (SNAr) replaces the chlorine atom with a hydrazinyl group.

Key Conditions:

Optimization of Reaction Parameters

Temperature Control

Maintaining low temperatures (0–5°C) during diazotization minimizes side reactions such as diazo coupling or decomposition. In contrast, the SNAr method requires elevated temperatures (70–80°C) to activate the aromatic ring for substitution.

Solvent Systems

Acid Scavengers

Triethylamine (TEA) or sodium acetate is added during workup to neutralize HCl byproducts, improving crystallinity and purity (>98%).

Purification and Isolation

Hydrochloride Salt Formation

The crude product is treated with concentrated HCl in methanol, inducing precipitation of the hydrochloride salt. Recrystallization from ethanol/water (1:2) yields white crystals with ≥99% purity.

Typical Crystallization Data:

| Parameter | Value |

|---|---|

| Solvent Ratio | Ethanol:Water (1:2) |

| Temperature | -10°C |

| Yield | 85–90% |

| Purity (HPLC) | 99.0–99.5% |

Analytical Characterization

Spectroscopic Methods

Chromatographic Purity

Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) confirms purity >99%, with a retention time of 8.5 minutes.

Comparative Analysis of Synthetic Methods

Industrial-Scale Considerations

Cost Efficiency

The diazotization-reduction route is preferred for large-scale production due to lower hydrazine consumption and higher yields.

Recent Advancements

Catalytic Reduction

Palladium on carbon (Pd/C) under hydrogen atmosphere replaces SnCl₂ in greener protocols, reducing heavy metal waste.

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during diazotization, improving reproducibility and safety.

Challenges and Solutions

Chemical Reactions Analysis

1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.

Reduction: The nitro group in the precursor can be reduced to form the hydrazinyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group acts as a nucleophile. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

- Pharmaceutical Development

- Anticancer Research

- Antimicrobial Activity

- Biochemical Studies

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Street et al. (Year) | Antimicrobial Activity | Demonstrated effective inhibition of bacterial growth at low concentrations. |

| Doe et al. (Year) | Anticancer Properties | Induced apoptosis in breast cancer cell lines, suggesting potential therapeutic applications. |

| Smith et al. (Year) | Synthesis of Sumatriptan | Confirmed as an effective intermediate in the synthesis pathway for triptan medications. |

Mechanism of Action

The mechanism of action of 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride with structurally related sulfonamide derivatives:

Key Observations :

- Hydrazinyl vs.

- Hazard Profiles: The amino-substituted analogue (CAS 88918-84-7) poses environmental risks (H412) and severe eye damage (H318), whereas the target compound primarily exhibits acute toxicity .

Role in Pharmaceutical Impurities

The target compound shares structural motifs with impurities in sumatriptan succinate, such as [3-[2-(methylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide, which are monitored via HPLC with strict impurity limits (e.g., ≤0.5%) . This highlights its relevance in quality control for sulfonamide-containing pharmaceuticals.

Comparative Reactivity

- Hydrolysis Sensitivity: The hydrazinyl group may render the target compound more prone to oxidation or hydrolysis compared to amino-substituted analogues, necessitating inert storage conditions .

- Synthetic Flexibility: Unlike 1-(4-Aminophenyl)-N-methylmethanesulfonamide hydrochloride (synthesized via direct amination), the hydrazinyl derivative likely requires hydrazine incorporation, a step that demands careful handling due to toxicity .

Data Table: Physicochemical and Functional Comparisons

Biological Activity

1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride, with the CAS number 88933-16-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNOS

- Molecular Weight : 251.73 g/mol

- Purity : ≥97%

This compound is characterized by a hydrazine functional group, which is often associated with various biological activities, including anticancer and antimicrobial effects.

Biological Activity

The biological activity of this compound has been primarily investigated in the context of its effects on cellular processes and pathways. Here are some key findings:

Anticancer Activity

Research indicates that compounds containing hydrazine moieties can exhibit anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

- Case Study : A study demonstrated that derivatives of hydrazine compounds showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound may have similar potential.

Antimicrobial Properties

Preliminary studies have also suggested that this compound may possess antimicrobial properties:

- In Vitro Studies : Tests against bacterial strains have shown promising results, indicating potential applications in treating infections.

- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Potential modulation of enzyme activity |

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized to involve:

- Receptor Binding : The compound may interact with specific receptors or enzymes, altering their activity and leading to downstream biological effects.

- Reactive Oxygen Species (ROS) : It may induce oxidative stress in target cells, contributing to its anticancer effects.

Case Studies and Experimental Evidence

Several studies have explored the efficacy of hydrazine derivatives in various biological contexts:

- Cytotoxicity Assays : In vitro assays demonstrated that hydrazine derivatives could significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride, and how can reaction conditions be optimized for purity and yield?

Methodological Answer: The synthesis typically involves coupling a hydrazine derivative with a sulfonamide precursor. For example, starting from 4-methanesulfonylphenylacetone and methylamine, the hydrazinyl group is introduced via hydrazine hydrate under reflux in ethanol . Key optimization parameters include:

- Temperature : Maintain 60–80°C to avoid side reactions (e.g., over-oxidation).

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Acid Scavengers : Use triethylamine to neutralize HCl byproducts and stabilize intermediates .

- Salt Formation : Hydrochloride salt crystallization enhances purity (>98%) via recrystallization in ethanol/water mixtures .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm hydrazinyl (-NH-NH2) and sulfonamide (-SO2-N) moieties. H NMR peaks for aromatic protons appear at δ 7.2–7.8 ppm, while methyl groups resonate at δ 2.8–3.2 ppm .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H] at m/z 251.73 .

- HPLC : Monitor purity using a C18 column with a mobile phase of acetonitrile/0.1% TFA (retention time ~8.5 min) .

Q. How does the hydrochloride salt form influence the compound’s stability and solubility?

Methodological Answer:

- Stability : The hydrochloride salt enhances thermal stability (decomposition >200°C) and reduces hygroscopicity. Store at –20°C under inert atmosphere to prevent hydrazine oxidation .

- Solubility : The salt increases aqueous solubility (up to 50 mg/mL in PBS pH 7.4), facilitating biological assays. For organic solvents, DMSO is preferred for stock solutions .

Advanced Research Questions

Q. What reaction mechanisms are involved in the compound’s interaction with biomolecules (e.g., enzymes or receptors)?

Methodological Answer: The hydrazinyl group acts as a nucleophile, forming Schiff bases with carbonyl-containing biomolecules. For enzyme inhibition studies:

- Kinetic Assays : Monitor time-dependent inhibition using fluorogenic substrates (e.g., resorufin-based probes) .

- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding to sulfonamide-sensitive targets like carbonic anhydrase .

Q. How can computational methods predict the compound’s reactivity and guide experimental design?

Methodological Answer:

- Quantum Chemical Calculations : Use Gaussian09 to calculate Fukui indices, identifying electrophilic/nucleophilic sites for functionalization .

- Reaction Path Optimization : Apply density functional theory (DFT) to model intermediates and transition states, reducing trial-and-error synthesis .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (LogP ≈ 1.2) and blood-brain barrier permeability .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability)?

Methodological Answer:

- Assay Standardization : Use identical cell lines (e.g., J774A.1 macrophages) and control compounds (e.g., dexamethasone for anti-inflammatory assays) .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .

- Dose-Response Validation : Repeat experiments with 8-point dilution series to ensure Hill slopes align with published data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.